6-Bromo-3-chloropicolinonitrile
Overview
Description
6-Bromo-3-chloropicolinonitrile is a chemical compound with the molecular formula C6H2BrClN2. It is a derivative of picolinonitrile, featuring bromine and chlorine substituents on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-3-chloropicolinonitrile can be synthesized through several methods. One common approach involves the bromination and chlorination of picolinonitrile. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloropicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used under basic or acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
6-Bromo-3-chloropicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloropicolinonitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In coupling reactions, it forms carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-chloropyridine-2-carbonitrile
- 2-Pyridinecarbonitrile, 6-bromo-3-chloro-
Uniqueness
6-Bromo-3-chloropicolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which allows for selective reactions and the formation of diverse derivatives. Its combination of bromine and chlorine substituents provides distinct reactivity compared to other similar compounds .
Properties
IUPAC Name |
6-bromo-3-chloropyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZUOCXJOFDQCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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